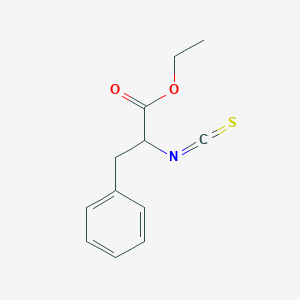

Ethyl 2-isothiocyanato-3-phenylpropanoate

Description

Ethyl 2-isothiocyanato-3-phenylpropanoate is a compound of interest due to its hybrid structure, incorporating an isothiocyanate group, an ethyl ester, and a phenylpropanoid backbone. While direct research on this specific molecule is limited, its chemical nature suggests a rich potential for exploration in various chemical disciplines.

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. foodandnutritionjournal.org They are recognized for their high reactivity, which makes them valuable intermediates in organic synthesis. chemrxiv.orgmdpi.com The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, providing a gateway to a wide array of nitrogen- and sulfur-containing heterocyclic compounds, thioureas, and thioamides. foodandnutritionjournal.orgarkat-usa.org This reactivity has been harnessed in the synthesis of complex molecules and in applications such as the Edman degradation for peptide sequencing. chemrxiv.org

In medicinal chemistry, isothiocyanates have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.orgnih.gov Naturally occurring isothiocyanates, such as sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate from watercress, have been extensively studied for their health benefits. nih.govnih.gov This has inspired the synthesis of novel isothiocyanate derivatives with the aim of developing new therapeutic agents. rsc.org Their biological effects are often attributed to their ability to modulate key cellular pathways. nih.gov

The phenylpropanoid moiety of this compound is derived from phenylalanine, an aromatic amino acid. taylorandfrancis.com Phenylpropanoids are a large class of plant secondary metabolites characterized by a C6-C3 skeleton. wikipedia.org They serve a variety of functions in plants, from providing structural integrity (lignin) to protecting against UV radiation and pathogens. wikipedia.orgnih.gov In chemical synthesis, the phenylpropanoid framework can be modified to create a diverse range of compounds with interesting pharmacological properties. nih.gov

The chemistry of isothiocyanates is central to the synthesis of the target molecule. The introduction of the isothiocyanate group onto a molecular scaffold, such as an amino acid ester, is a key synthetic transformation. Numerous methods have been developed for the synthesis of isothiocyanates, often starting from primary amines. organic-chemistry.org A common approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govnih.gov The choice of reagents and reaction conditions is crucial to achieve high yields and, in the case of chiral molecules, to avoid racemization. nih.gov

Given the limited direct research on this compound, this article will focus on the synthesis and properties of structurally related analogs, particularly isothiocyanate derivatives of amino acid esters. The synthesis of these compounds often involves the conversion of the amino group of an amino acid ester into the isothiocyanate functionality. Research in this area has explored various desulfurizing agents and reaction conditions to optimize the synthesis of these valuable compounds. nih.gov

| Amino Acid Ester Derivative | Desulfurizing Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-Mthis compound | DMT/NMM/TsO− | Not specified | 30 | nih.gov |

| (S)-Methyl 2-isothiocyanatopropanoate | DMT/NMM/TsO− | Not specified | 59 | nih.gov |

| Ethyl 2-isothiocyanatoacetate | DMT/NMM/TsO− | Not specified | 48 | nih.gov |

The study of these analogs provides valuable insights into the potential reactivity and biological activity of this compound. The presence of the phenylpropanoid backbone, combined with the reactive isothiocyanate group and the ester functionality, suggests that this compound could be a versatile building block in the synthesis of novel heterocyclic compounds and a candidate for screening in medicinal chemistry research programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isothiocyanato-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-2-15-12(14)11(13-9-16)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTZICAZVVTABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Isothiocyanate Formation and Subsequent Reactivity

Proposed Reaction Mechanisms for Isothiocyanate Generation (e.g., via Dithiocarbamate (B8719985) Intermediates)

A prevalent and versatile method for the synthesis of isothiocyanates proceeds through the formation and subsequent decomposition of dithiocarbamate intermediates. nih.govacs.org This two-step process is widely applicable to both alkyl and aryl amines.

The initial step involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base, typically a tertiary amine like triethylamine (B128534) (Et₃N), to form a dithiocarbamate salt. acs.org The base deprotonates the amine, increasing its nucleophilicity, and the resulting amine anion attacks the electrophilic carbon of CS₂. A subsequent proton transfer yields the dithiocarbamic acid, which is then deprotonated by the base to form the stable dithiocarbamate salt.

The second step is the decomposition of the dithiocarbamate salt, which is facilitated by a desulfurizing agent. A variety of reagents can be employed for this purpose, and their choice can influence the reaction conditions and yields. nih.gov Common desulfurizing agents include:

Tosyl Chloride (TsCl): This reagent mediates the decomposition of dithiocarbamate salts under mild conditions. acs.org The proposed mechanism involves the formation of a labile thiotosyl ester, which readily decomposes to the corresponding isothiocyanate. nih.gov

Hydrogen Peroxide (H₂O₂): An environmentally benign option, H₂O₂ can be used for the synthesis of non-chiral isothiocyanates and diisothiocyanates. nih.gov

Metal Salts: Reagents such as lead nitrate (B79036) have been historically used for this transformation. wikipedia.org

Ethyl Chloroformate: In the presence of a base, this reagent can also effect the conversion of dithiocarbamates to isothiocyanates. nih.gov

The general mechanism for the desulfurization step involves the activation of one of the sulfur atoms of the dithiocarbamate, making it a good leaving group. Subsequent intramolecular rearrangement leads to the elimination of this sulfur atom and the formation of the isothiocyanate. A one-pot procedure where the dithiocarbamate salt is generated in situ and immediately treated with the desulfurizing agent is often employed for efficiency. acs.orgorganic-chemistry.org

| Desulfurizing Agent | Typical Reaction Conditions | Scope | Reference |

|---|---|---|---|

| Tosyl Chloride (TsCl) | Mild, often room temperature | Alkyl and aryl isothiocyanates | nih.govorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Aqueous or biphasic systems | Non-chiral isothiocyanates | nih.gov |

| Lead Nitrate (Pb(NO₃)₂) | Varies, can require heating | General | wikipedia.org |

| Ethyl Chloroformate (ClCO₂Et) | Requires a base | General | nih.gov |

Understanding the Lossen Rearrangement in Isothiocyanate Biosynthesis and Chemical Analogs

The Lossen rearrangement is a classical organic reaction that converts an acyl hydroxamate into an isocyanate. wikipedia.org This transformation is pivotal in understanding both the biosynthesis of natural isothiocyanates and in designing synthetic routes to these compounds.

In the biosynthesis of isothiocyanates in cruciferous plants, a process analogous to the Lossen rearrangement occurs. mdpi.comnih.gov The precursors are glucosinolates, which are β-thioglucoside N-hydroxysulfates. oregonstate.edu Upon tissue damage, the enzyme myrosinase hydrolyzes the thioglucosidic bond, leading to the formation of an unstable aglycone intermediate. nih.govoregonstate.edu This intermediate then undergoes a spontaneous Lossen-type rearrangement, eliminating sulfate (B86663) and forming the corresponding isothiocyanate. mdpi.comacs.org

The chemical Lossen rearrangement involves the activation of a hydroxamic acid, typically by O-acylation or O-sulfonation, to create a better leaving group. wikipedia.org Treatment with a base then initiates the rearrangement. The key step is the migration of the R group from the carbonyl carbon to the nitrogen atom, with the concurrent expulsion of the leaving group (the carboxylate or sulfonate). This concerted process results in the formation of an isocyanate.

While the classical Lossen rearrangement yields an isocyanate (-N=C=O), the underlying principle of a 1,2-rearrangement to a nitrogen atom with a leaving group on the nitrogen is directly applicable to the formation of isothiocyanates (-N=C=S) in both biological and synthetic contexts. chemrxiv.org For instance, the enzymatic process in plants provides a mild, aqueous route to isothiocyanates, a concept that has been harnessed for biocatalytic applications. acs.org

Nucleophilic and Electrophilic Reactivity Patterns of the Isothiocyanate Functional Group

The isothiocyanate group (-N=C=S) is characterized by a highly electrophilic central carbon atom. This electrophilicity is a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. As a result, isothiocyanates are highly susceptible to attack by nucleophiles. iiab.me

Nucleophilic Reactivity:

The reaction of isothiocyanates with nucleophiles is the cornerstone of their chemical and biological activity. Common nucleophiles that react readily with isothiocyanates include:

Amines: Primary and secondary amines react with isothiocyanates to form thiourea (B124793) derivatives. This reaction is typically rapid and forms the basis of the Edman degradation for peptide sequencing. chemrxiv.org

Water/Hydroxide (B78521): Hydrolysis of isothiocyanates proceeds through the initial attack of water or hydroxide ion to form a dithiocarbamate intermediate, which can then decompose to an amine and carbonyl sulfide. nih.gov This reaction is often associated with a loss of biological activity. nih.gov

Alcohols: In the presence of a catalyst, alcohols can add to isothiocyanates to yield thiocarbamates. cdnsciencepub.com

Thiols: Thiol groups, such as the cysteine residues in proteins, can react with isothiocyanates to form dithiocarbamate adducts. nih.gov This covalent modification of proteins is a key mechanism behind the biological effects of many isothiocyanates. nih.gov

The general order of nucleophilicity towards isothiocyanates is typically thiols > amines > alcohols.

Electrophilic Reactivity:

While the dominant reactivity of isothiocyanates is electrophilic at the central carbon, the sulfur atom can also exhibit nucleophilic character in certain reactions. However, for the purposes of most synthetic and biological interactions, the electrophilic nature of the carbon atom dictates the reactivity patterns. The electrophilicity of the isothiocyanate group is fundamental to its role as an anticancer, antimicrobial, and anti-inflammatory agent, as these activities often stem from its ability to covalently modify cellular nucleophiles like proteins. oup.comnih.gov

| Nucleophile | Product | Significance | Reference |

|---|---|---|---|

| Primary/Secondary Amine (R'-NH₂) | Thiourea (R-NH-C(=S)-NH-R') | Synthetic building block, Edman degradation | chemrxiv.org |

| Water (H₂O) / Hydroxide (OH⁻) | Amine (R-NH₂) + Carbonyl Sulfide (COS) | Hydrolysis, potential deactivation | nih.gov |

| Alcohol (R'-OH) | Thiocarbamate (R-NH-C(=S)-O-R') | Addition reaction | cdnsciencepub.com |

| Thiol (R'-SH) | Dithiocarbamate (R-NH-C(=S)-S-R') | Protein modification, biological activity | nih.gov |

Kinetics and Stereoselectivity in Reactions Involving Isothiocyanate Esters

The kinetics and stereoselectivity of reactions involving isothiocyanate esters, such as Ethyl 2-isothiocyanato-3-phenylpropanoate, are influenced by several factors including the nature of the nucleophile, the solvent, and the steric and electronic properties of the isothiocyanate itself.

Kinetics:

The reaction of isothiocyanates with amines (aminolysis) has been studied in some detail. In non-aqueous solvents, these reactions can exhibit complex kinetics, often being second-order with respect to the amine. rsc.orgrsc.org This suggests a mechanism where one molecule of the amine acts as a nucleophile, while a second molecule of the amine facilitates a proton transfer in the rate-determining step. rsc.org The reaction rate is also influenced by the basicity and steric hindrance of the amine.

For this compound, the presence of the ester group and the phenylpropyl side chain will sterically and electronically modulate the reactivity of the isothiocyanate group. The electron-withdrawing nature of the ester group might slightly enhance the electrophilicity of the isothiocyanate carbon.

Stereoselectivity:

When the isothiocyanate ester is chiral, as is the case for this compound derived from phenylalanine, the stereochemistry of reactions at the isothiocyanate group is a key consideration. If the reaction does not involve the chiral center, the stereochemistry is typically retained. For instance, in the reaction with an achiral amine, the resulting thiourea would be expected to retain the original stereoconfiguration of the amino acid derivative.

The synthesis of chiral isothiocyanates from amino acids must be conducted under conditions that avoid racemization. For example, certain desulfurizing agents and bases can lead to loss of stereochemical integrity. mdpi.com

In reactions where a new stereocenter is formed, the existing chiral center in this compound can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselective induction. The degree of induction would depend on the reaction mechanism and the proximity of the reacting center to the existing stereocenter. While specific studies on the stereoselectivity of reactions of this compound are not extensively documented, general principles of asymmetric synthesis would apply.

Derivatization and Chemical Transformations of Ethyl 2 Isothiocyanato 3 Phenylpropanoate

Conversion into Thioureas and Urea (B33335) Derivatives

The isothiocyanate group is well-known for its reaction with primary and secondary amines to form N,N'-disubstituted thiourea (B124793) derivatives. researchgate.net This transformation proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate moiety. This reaction is generally efficient and provides a straightforward method for introducing the thiourea functional group, which is a key structural motif in numerous biologically active compounds. mdpi.com The reaction of Ethyl 2-isothiocyanato-3-phenylpropanoate with a variety of amines yields the corresponding thiourea derivatives in good yields. organic-chemistry.orgias.ac.in

The general synthesis is as follows:

Reaction of this compound with a primary amine (R-NH₂)

The synthesis of urea derivatives from isothiocyanates is less direct. Typically, ureas are synthesized by the reaction of isocyanates with amines. nih.govgoogle.com While methods exist for the conversion of isothiocyanates to isocyanates, a more common approach involves the synthesis of ureas from amines using reagents like phosgene (B1210022) or its safer equivalents. nih.gov

Table 1: Examples of Thiourea Derivatives from Isothiocyanates and Amines

| Isothiocyanate Reactant | Amine Reactant | Product | Reference |

|---|---|---|---|

| Phenyl isothiocyanate | 4-Aminoacetophenone | 1-(4-acetylphenyl)-3-phenylthiourea | mdpi.com |

| 4-Nitrophenyl isothiocyanate | 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | N-(4-nitrophenyl)-N'-(6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazolyl)thiourea | ias.ac.in |

| Aromatic isothiocyanates | Diaminoguanidine | 4-Aryl-3-hydrazino-5-mercapto-1,2,4-triazoles | rsc.org |

| 2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate | Anthranilic acid | N-(2-carboxyphenyl)-N'-(2-cyano-3,3-diphenylacryloyl)thiourea |

Synthesis of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocyclic Compounds

The electrophilic nature of the isothiocyanate group, combined with the potential for further reactions involving the ester group, makes this compound a valuable precursor for synthesizing a variety of heterocyclic compounds. researchgate.netresearchgate.net

Thiazolidinone rings can be constructed using this compound as a key component in multicomponent reactions. A notable example is the copper-catalyzed [2+1+2] tandem annulation reaction. nih.gov This process involves the reaction of an amine, an isothiocyanate, and a diazo compound, such as ethyl 2-diazoacetate, to afford 2-iminothiazolidin-4-one derivatives. nih.gov The reaction proceeds through a sequence of steps including Knoevenagel condensation, Michael addition, and ring-opening/closing processes. nih.gov This methodology has been shown to be effective with a range of substituted aryl isothiocyanates, producing the desired cyclized products in moderate to excellent yields. nih.gov

Table 2: Substrate Scope of Isothiocyanates in Copper-Catalyzed Tandem Annulation for 2-Iminothiazolidin-4-one Synthesis. nih.gov

| Isothiocyanate Substituent | Amine | Diazo Compound | Yield (%) |

|---|---|---|---|

| 4-Cl-Phenyl | Phenylmethanamine | Ethyl 2-diazoacetate | 94 |

| 4-Br-Phenyl | Phenylmethanamine | Ethyl 2-diazoacetate | 92 |

| 4-CF₃-Phenyl | Phenylmethanamine | Ethyl 2-diazoacetate | 85 |

| 4-MeO-Phenyl | Phenylmethanamine | Ethyl 2-diazoacetate | 90 |

| 3-CN-Phenyl | Phenylmethanamine | Ethyl 2-diazoacetate | 72 |

| 2,4-di-Cl-Phenyl | Phenylmethanamine | Ethyl 2-diazoacetate | 86 |

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is present in many compounds with significant biological activity. Isothiocyanates serve as valuable reagents for the construction of this heterocyclic system. A common synthetic strategy involves the reaction of an isothiocyanate with a suitably substituted aminopyridine. For instance, 2-amino-3-cyanopyridine (B104079) derivatives can react with isothiocyanates like phenylisothiocyanate to form an intermediate thiourea, which subsequently undergoes intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine core. researchgate.netnih.gov The reaction of this compound with an appropriate aminonicotinonitrile derivative would first lead to a thiourea adduct. This intermediate can then cyclize, driven by heat or acid/base catalysis, to form the fused pyrimidine (B1678525) ring, resulting in a highly substituted pyrido[2,3-d]pyrimidine derivative. nih.gov

This compound can be utilized in the synthesis of oxygen-containing heterocycles such as oxazolidine-2-thiones. A primary synthetic route involves the reaction of the isothiocyanate with 1,2-amino alcohols. This reaction typically proceeds with high regioselectivity, with the nucleophilic amine group attacking the isothiocyanate carbon to form a hydroxy-functionalized thiourea intermediate. Subsequent intramolecular cyclization, involving the attack of the hydroxyl group and elimination of water, yields the 3-substituted oxazolidine-2-thione ring system. chemmethod.com

Similarly, oxazoline (B21484) derivatives, which are important ligands in asymmetric catalysis, can be synthesized through various cyclization strategies. nih.govnih.gov While many syntheses start from amino alcohols and carboxylic acids, isothiocyanate chemistry provides an alternative pathway. The reaction of this compound with aziridines in the presence of a catalyst can lead to ring-opening and subsequent cyclization to form oxazoline structures.

Functional Group Interconversions and Modifications of the Ester Moiety

Beyond its role in cyclization reactions, this compound can undergo various functional group interconversions at both the ester and isothiocyanate moieties. vanderbilt.educompoundchem.com The ethyl ester group is susceptible to several standard transformations:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-isothiocyanato-3-phenylpropanoic acid.

Transesterification: Reaction with a different alcohol under acidic or basic conditions can replace the ethyl group with another alkyl or aryl group.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the primary alcohol, 2-isothiocyanato-3-phenylpropan-1-ol. compoundchem.com Using milder, more selective reagents like diisobutylaluminium hydride (DIBAL-H) can potentially yield the corresponding aldehyde. vanderbilt.edu

Amidation: The ester can react with primary or secondary amines, typically at elevated temperatures, to form the corresponding amides.

The isothiocyanate group itself can also be modified. For example, it can be hydrolyzed to a primary amine under certain conditions or reduced to a thioformamide.

Table 3: Potential Modifications of the Ester Moiety in this compound

| Reagent(s) | Product Functional Group | Product Name |

|---|---|---|

| H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | 2-Isothiocyanato-3-phenylpropanoic acid |

| 1. LiAlH₄; 2. H₂O | Primary Alcohol | 2-Isothiocyanato-3-phenylpropan-1-ol |

| R'OH, H⁺ or R'O⁻ | Ester (new) | Alkyl 2-isothiocyanato-3-phenylpropanoate |

| R'₂NH, Heat | Amide | N,N-Dialkyl-2-isothiocyanato-3-phenylpropanamide |

Regioselective and Stereoselective Transformations in Complex Molecule Synthesis

This compound, being a derivative of the amino acid phenylalanine, possesses a chiral center at the α-carbon (C-2). This inherent chirality is a valuable feature for its use in the synthesis of complex, stereochemically defined molecules. When the starting material is enantiomerically pure (e.g., the L- or D-isomer), its chirality can be transferred to the products of subsequent reactions.

In asymmetric synthesis, the stereocenter can influence the facial selectivity of reactions at adjacent functional groups or direct the approach of reagents in intramolecular cyclizations. For example, the cyclization of a thiourea derivative formed from enantiopure this compound can lead to the formation of heterocyclic products with high diastereoselectivity. The synthesis of chiral isothiocyanate derivatives of amino acid esters with low racemization has been reported, underscoring the feasibility of maintaining stereochemical integrity during their preparation and subsequent reactions. nih.gov

Regioselectivity is also a key consideration in the reactions of this bifunctional molecule. When reacting with nucleophiles that possess multiple reactive sites, such as amino alcohols, the isothiocyanate group typically reacts preferentially with the more nucleophilic amine over the hydroxyl group, allowing for controlled, stepwise transformations. researchgate.net This predictable regioselectivity enables the design of synthetic routes where an initial thiourea formation is followed by a separate, deliberate cyclization step, providing access to complex heterocyclic structures that would be difficult to obtain otherwise.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Mass Spectrometry Techniques (LC-MS, HRMS, GC-MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

Coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), MS becomes a potent tool for separating and identifying components in a mixture, making it ideal for impurity profiling.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is well-suited for the analysis of thermally labile or non-volatile compounds like Ethyl 2-isothiocyanato-3-phenylpropanoate. It would be used to confirm the molecular weight and identify any impurities from the synthesis or degradation processes.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide the exact mass of the molecular ion, which serves as a definitive confirmation of the compound's elemental composition against the theoretical value (C₁₂H₁₃NO₂S).

GC-MS (Gas Chromatography-Mass Spectrometry): While potentially applicable, GC-MS requires the compound to be volatile and thermally stable. The isothiocyanate functional group might undergo degradation at high temperatures, which could complicate the analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Isothiocyanate (-N=C=S) | 2000-2200 | Asymmetric Stretch (strong, broad) |

| Ester Carbonyl (C=O) | ~1735-1750 | Stretch |

| C-O (Ester) | ~1000-1300 | Stretch |

| Aromatic C-H | ~3000-3100 | Stretch |

| Aromatic C=C | ~1450-1600 | Stretch |

| Aliphatic C-H | ~2850-3000 | Stretch |

The most distinctive peak would be the strong, broad absorption in the 2000-2200 cm⁻¹ region, which is characteristic of the isothiocyanate group. The presence of a strong peak around 1735-1750 cm⁻¹ would confirm the ester carbonyl group.

A specific, published IR spectrum for this compound could not be located in the available literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For chiral compounds like this compound, chiral HPLC is essential for separating the two enantiomers (R and S).

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, can be developed to assess the chemical purity of a sample. The compound would produce a main peak, and its area percentage would represent the purity, while smaller peaks would correspond to impurities.

Enantiomeric Excess (ee) Determination: To separate the enantiomers, a chiral stationary phase (CSP) is required. By passing a solution of the compound through a chiral HPLC column, the two enantiomers interact differently with the CSP, leading to different retention times. The relative area of the two enantiomeric peaks allows for the calculation of the enantiomeric excess (% ee), which is a measure of the sample's optical purity. heraldopenaccess.us The % ee is calculated as:

% ee = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100

While research indicates that the enantiomers of this compound have been synthesized and purified via column chromatography, specific HPLC methods for its purity or enantiomeric excess determination are not detailed in the surveyed literature. hmdb.ca

Circular Dichroism (CD) for Absolute Configuration Determination of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for determining the absolute configuration of enantiomers.

A study of six antipodal ethyl 2-isothiocyanato carboxylates, including the L- and D-forms of this compound, provides key insights. hmdb.ca The CD spectra were recorded in n-hexane. hmdb.ca

The presence of both the isothiocyanate (-NCS) group and a benzyl (B1604629) group attached to the chiral center results in multiple dichroic bands. hmdb.ca The L- and D-enantiomers display antipodal CD curves, meaning they are mirror images of each other. hmdb.ca

The L-enantiomer (referred to as compound V in the study) exhibited long-wave dichroic bands with negative signs and a short-wave band with a positive sign. hmdb.ca Conversely, the D-enantiomer (compound VI) showed positive long-wave bands and a negative short-wave band. hmdb.ca These phenomena are known as Cotton effects.

The data from this research allows for the differentiation of the enantiomers based on the sign of their Cotton effects at specific wavelengths. hmdb.ca

| Compound Configuration | Wavelength (λ/nm) | Molar Ellipticity [θ] |

| L-form | 227 | +2.01 |

| 255 (shoulder) | -0.09 | |

| 269 | -0.08 | |

| 268 | -0.12 | |

| D-form | 225 | -2.72 |

| 255 | +0.13 | |

| 263 | +0.19 | |

| 260 | +0.16 |

This data is instrumental in assigning the absolute configuration of a synthesized sample of this compound by comparing its experimental CD spectrum to this reference data. hmdb.ca

Computational and Theoretical Chemistry of Ethyl 2 Isothiocyanato 3 Phenylpropanoate

Molecular Modeling and Conformational Analysis

Molecular modeling of Ethyl 2-isothiocyanato-3-phenylpropanoate (referred to as NC6 in a key study) began with the construction of its 2D structure. nih.gov This initial structure was then converted into a 3D model. To ensure the accuracy of this model, energy minimization was performed using established force fields, which are sets of parameters used to calculate the potential energy of a system of atoms. This process identifies the most stable three-dimensional arrangement, or conformation, of the molecule by finding the geometry with the lowest energy. This foundational step is crucial for all subsequent computational analyses, including docking and quantum chemical calculations.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com For this compound, DFT calculations were employed to understand its efficiency and reactivity as a potential anticancer agent. nih.gov These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

The electronic properties of this compound were analyzed by calculating several key reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help predict the molecule's chemical reactivity and stability. nih.gov

The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

| Descriptor | Value (eV) |

| HOMO Energy | -0.25 |

| LUMO Energy | -0.06 |

| HOMO-LUMO Gap | 0.19 |

| Electronegativity (χ) | 0.155 |

| Chemical Hardness (η) | 0.095 |

| Chemical Softness (S) | 10.52 |

| Global Electrophilicity Index (ω) | 0.126 |

| Table 1: Calculated electronic properties and reactivity descriptors for this compound. nih.gov |

Molecular Electrostatic Potential (MESP) analysis is used to visualize the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MESP map of this compound, the red-colored regions, indicating a negative electrostatic potential, are concentrated around the oxygen and sulfur atoms. nih.gov This suggests these areas are prone to electrophilic attack. Conversely, blue-colored regions, representing positive potential, are found around the hydrogen atoms, marking them as sites for nucleophilic attack. This analysis provides a visual guide to the molecule's reactive sites. nih.gov

Molecular Docking Studies for Ligand-Protein Interactions

To investigate its potential as an anticancer agent, this compound was subjected to molecular docking studies. nih.gov This computational technique predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com In this case, the compound was docked into the active site of Spindlin1, a protein implicated in cancer. nih.gov

The docking analysis revealed that this compound binds effectively within the active site of the Spindlin1 protein. nih.gov The stability of this interaction is attributed to the formation of hydrogen bonds with specific amino acid residues in the protein's binding pocket. The compound formed hydrogen bonds with the amino acid residues LYS242 and ASP246. The distances of these bonds were measured at 2.15 Å and 2.10 Å, respectively. These interactions anchor the molecule within the active site, suggesting a potential mechanism for inhibiting the protein's function. nih.gov

The strength of the interaction between this compound and the Spindlin1 protein was quantified by calculating the binding free energy. nih.gov The Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a common approach for these calculations, providing an estimate of the binding affinity. researchgate.netnih.gov The calculated binding energy for the complex was -36.54 kcal/mol. This negative value indicates a favorable and spontaneous binding process, further supporting the compound's potential as an inhibitor of Spindlin1. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies through Computational Approaches

The exploration of the biological activities of isothiocyanates (ITCs) has been significantly advanced through computational methods, particularly Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. wur.nlmathewsopenaccess.com These approaches are instrumental in elucidating the relationship between the chemical structure of a compound and its biological efficacy, thereby guiding the design of new molecules with enhanced therapeutic potential. bio-hpc.eunih.govresearchgate.net While specific, in-depth SAR and QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles derived from broader studies on various isothiocyanate derivatives provide a solid foundation for predicting the structural features that likely influence its biological activity. wur.nlnih.gov

Predicting Structural Features Influencing Biological Activity

The biological activity of isothiocyanates is intrinsically linked to the electrophilic nature of the -N=C=S group. mathewsopenaccess.com This functional group can react with nucleophilic moieties in biological macromolecules, such as the thiol groups of cysteine residues in proteins, thereby modulating their function. mathewsopenaccess.com QSAR models developed for various isothiocyanates have identified descriptors related to the reactivity and electronic properties of the isothiocyanate group as being crucial for activity. wur.nl

QSAR studies on a range of isothiocyanates have demonstrated that descriptors related to molecular shape, polarity, and partial charge are significant predictors of biological activity, including antimicrobial effects. wur.nl These models suggest that a balance of these properties is often necessary for optimal activity. For instance, while increased lipophilicity can enhance membrane permeability, excessive hydrophobicity might lead to poor solubility and bioavailability.

The following interactive data table summarizes key physicochemical descriptors that have been identified in QSAR studies of isothiocyanates and their predicted influence on biological activity, which can be extrapolated to this compound.

| Physicochemical Descriptor | Structural Feature of this compound | Predicted Influence on Biological Activity |

| Partial Charge on N=C=S group | Isothiocyanate moiety | Higher positive partial charge on the central carbon can enhance reactivity with biological nucleophiles, potentially increasing potency. wur.nl |

| Lipophilicity (e.g., LogP) | Phenyl ring, Ethyl group | Increased lipophilicity can improve cell membrane penetration, but an optimal range is necessary to maintain aqueous solubility. |

| Molecular Shape and Size | Overall molecular structure | The specific three-dimensional arrangement of the phenyl ring and the ester group can influence binding affinity and selectivity for target proteins. wur.nl |

| Polarity | Ethyl ester group | The polarity introduced by the ester can affect solubility and interactions with polar residues in a binding site. wur.nl |

| Reactivity | Isothiocyanate moiety | The electrophilicity of the isothiocyanate group is a primary driver of covalent interactions with target proteins, which is often linked to the mechanism of action. wur.nl |

Detailed research findings from computational studies on related isothiocyanate derivatives have provided further insights. For example, molecular docking studies on newly synthesized isothiocyanate derivatives targeting cyclooxygenase (COX) enzymes revealed the importance of specific hydrogen bonding and hydrophobic interactions for inhibitory activity. nih.gov Such studies underscore the necessity of a specific spatial arrangement of functional groups for effective binding to a biological target. While not directly studying this compound, these findings suggest that the phenyl and ethyl ester moieties of the molecule would be critical for its interaction with protein binding pockets.

The table below presents a summary of findings from a representative QSAR study on the antibacterial activity of various isothiocyanates, which helps to contextualize the potential activity of this compound.

| QSAR Model Parameters | Findings for a Series of 26 Isothiocyanates | Implications for this compound |

| Statistical Significance | Good model fit (R²adj 0.86–0.93) and high internal predictive power (Q²adj 0.80–0.89) were achieved. wur.nl | Suggests that the biological activity of isothiocyanates, and likely this compound, can be reliably predicted from their structural properties. |

| Key Physicochemical Properties | Partial charge, polarity, reactivity, and shape were identified as key descriptors for antibacterial activity. wur.nl | The specific values of these properties for this compound will likely determine its antibacterial potential. |

| Influence of Side Chain | The nature of the side chain strongly influences antimicrobial activity. wur.nl | The 2-(3-phenylpropanoate) side chain is expected to be a major determinant of the biological activity profile of the title compound. |

Biomolecular Interactions and Mechanistic Insights Excluding Clinical Outcomes and Safety Data

Chemo-biological Studies and Target Identification Methodologies in Biological Systems

The identification of molecular targets for bioactive compounds like Ethyl 2-isothiocyanato-3-phenylpropanoate is a critical step in understanding their mechanism of action. Isothiocyanates (ITCs) are known to be electrophilic, reacting with nucleophilic groups in biomolecules such as proteins. mostwiedzy.pl This reactivity is central to their biological effects and is a key consideration in target identification. A variety of methodologies, broadly categorized as probe-based and non-probe-based, are employed to elucidate these molecular targets. frontiersin.org

Probe-Based Approaches: These methods typically involve modifying the compound of interest to create a "probe" that can be used to isolate its binding partners from complex biological mixtures like cell lysates.

Affinity-Based Chemoproteomics: This is a common strategy where the small molecule is tethered to a solid support, such as beads. drughunter.com This immobilized probe is then incubated with a cellular extract. Proteins that bind to the compound are "pulled down" and subsequently identified using techniques like mass spectrometry (MS). drughunter.com For this compound, a derivative could be synthesized with a linker for attachment to a resin, enabling the capture of its specific protein targets.

Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families. frontiersin.org Given the electrophilic nature of the isothiocyanate group, an ABPP probe based on the this compound scaffold could be designed to target enzymes with reactive nucleophiles, such as cysteine residues, in their active sites. This approach helps to identify the specific enzymes whose activities are modulated by the compound.

Photoaffinity Labeling: In this technique, a photo-reactive group is incorporated into the structure of the bioactive molecule. drughunter.com Upon exposure to UV light, the probe forms a covalent bond with its binding target, allowing for its identification. This method can capture both high-affinity and transient interactions.

Non-Probe-Based Approaches: These methods identify targets without chemically modifying the compound, thus avoiding potential alterations to its biological activity.

Genetic Interaction Methods: Techniques like RNA interference (RNAi) screening can identify genes that either enhance or suppress the phenotype caused by a small molecule. nih.gov By observing which gene knockdowns produce a similar effect to treatment with this compound, potential targets or pathways can be inferred. nih.gov

Computational Approaches: Target prediction can be performed using computational methods that rely on the chemical similarity between the compound of interest and other molecules with known targets. researchgate.net Docking simulations can also be used to predict the binding of this compound to the three-dimensional structures of known proteins.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein increases its thermal stability. researchgate.net Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified. An increase in the melting temperature of a specific protein in the presence of this compound would indicate a direct binding interaction. researchgate.net

A key biomolecular interaction for many ITCs involves the transcription factor Nrf2 and its cytosolic repressor Keap1. oregonstate.edumdpi.com ITCs can react with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. oregonstate.edu Nrf2 then activates the transcription of genes encoding for antioxidant and phase II detoxifying enzymes. oregonstate.edunih.gov Investigating whether this compound follows this mechanism would be a primary goal of chemo-biological studies.

| Methodology | Principle | Application to Target ID |

| Affinity-Based Pulldown | Immobilized compound captures binding proteins from cell lysate. drughunter.com | Isolation and identification of direct protein targets. |

| Activity-Based Profiling | Reactive probe covalently labels active sites of enzyme families. frontiersin.org | Identification of enzymes specifically inhibited or activated. |

| Photoaffinity Labeling | Light-activated probe forms covalent bonds with nearby molecules. drughunter.com | Capturing stable and transient protein interactions. |

| Genetic Screening (e.g., RNAi) | Identifies genes that modify the cellular response to the compound. nih.gov | Elucidation of genetic pathways and potential targets. |

| Cellular Thermal Shift Assay | Ligand binding alters the thermal stability of the target protein. researchgate.net | Confirmation of direct target engagement in a cellular context. |

| Computational Modeling | Predicts targets based on chemical structure and docking simulations. researchgate.net | In-silico prediction of potential binding partners. |

Influence of Substituents and Chain Length on Molecular Recognition and Biological Mechanism

The specific chemical structure of an isothiocyanate, including the nature of its substituents and the length of the carbon chain separating functional groups, profoundly influences its biological activity. Structure-activity relationship (SAR) studies on various ITCs provide insights into how the unique features of this compound might determine its molecular interactions.

The general structure of this compound consists of a phenyl group, a two-atom chain (one carbon from the propanoate backbone and the benzyl (B1604629) CH2), the isothiocyanate (-NCS) group, and an ethyl ester moiety.

Influence of the Phenyl Group and its Substituents: Studies on aromatic ITCs have shown that the presence and position of substituents on the phenyl ring can significantly alter biological activity. For instance, in studies of cholinesterase inhibition, phenyl isothiocyanate (1) showed notable activity. nih.gov The introduction of substituents like methoxy (B1213986) or methyl groups, as seen in 3-methoxyphenyl (B12655295) ITC (8) and 4-methylphenyl ITC (5), resulted in comparable or slightly altered activity, while in other assays, substitution led to a decrease in activity. nih.gov This suggests that the electronic properties and steric bulk of substituents on the aromatic ring are key determinants of target recognition and binding affinity. The unsubstituted phenyl group in this compound provides a foundational structure whose activity is modulated by the other attached groups.

Influence of Chain Length: The length of the aliphatic chain separating the aromatic ring from the isothiocyanate group is another critical factor. Research comparing phenyl ITC (where the -NCS group is directly attached to the ring) with benzyl ITC (one CH2 linker) and 2-phenylethyl ITC (two CH2 linkers) revealed a rapid decrease in free radical scavenging ability as the chain length increased. nih.gov Similarly, inhibitory activity towards butyrylcholinesterase (BChE) was inferior when the -NCS group was not directly attached to the aromatic ring. nih.gov The structure of this compound places the isothiocyanate group on the alpha-carbon relative to the ester, with a benzyl group also attached to this carbon. This specific arrangement distinguishes it from simple aryl or arylalkyl ITCs and suggests a unique reactivity and target profile.

The table below summarizes findings on the influence of structural modifications on the biological activities of related aromatic isothiocyanates.

| Compound | Structural Features | Effect on Cholinesterase Inhibition (AChE/BChE) | Effect on DPPH Radical Scavenging | Reference |

| Phenyl ITC | -NCS directly on phenyl ring | Baseline activity | Highest activity among tested aromatic ITCs | nih.gov |

| Benzyl ITC | One CH2 linker between ring and -NCS | Decreased activity vs. Phenyl ITC | Rapidly decreased activity | nih.gov |

| 2-Phenylethyl ITC | Two CH2 linkers between ring and -NCS | Decreased activity vs. Phenyl ITC | Rapidly decreased activity | nih.gov |

| 3-Methoxyphenyl ITC | Methoxy group at position 3 | Best AChE inhibition among tested | Decreased activity vs. Phenyl ITC | nih.gov |

| 4-Methylphenyl ITC | Methyl group at position 4 | Notable BChE activity | Decreased activity vs. Phenyl ITC | nih.gov |

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies for Isothiocyanate Esters

The synthesis of isothiocyanates has traditionally relied on reagents like thiophosgene, which are highly toxic. digitellinc.comrsc.org Consequently, a major thrust in modern organic synthesis is the development of greener and more sustainable methods for preparing isothiocyanate esters. Recent advancements have explored the use of elemental sulfur as a benign sulfur source. digitellinc.commdpi.com One such approach involves the amine-catalyzed sulfurization of isocyanides, which offers a more environmentally friendly route to isothiocyanates. digitellinc.comrsc.org This method has been shown to be versatile, with the potential for converting a variety of isocyanides into their corresponding isothiocyanates in moderate to high yields. rsc.org

For the specific synthesis of Ethyl 2-isothiocyanato-3-phenylpropanoate, these sustainable methodologies could be adapted. Starting from the corresponding amine, ethyl 2-amino-3-phenylpropanoate, a one-pot, two-step procedure could be employed. researchgate.net This would involve the in-situ formation of a dithiocarbamate (B8719985) intermediate, followed by desulfurization to yield the target isothiocyanate. nih.gov The use of less toxic desulfurizing agents is a key aspect of these modern synthetic strategies. researchgate.net

| Starting Material | Reagents | Key Features of Methodology |

| Isocyanides | Elemental Sulfur, Amine catalyst (e.g., DBU) | Sustainable, avoids toxic reagents, moderate to high yields. rsc.org |

| Primary Amines | Carbon Disulfide, Desulfurizing agent | One-pot synthesis, applicable to amino acid esters. researchgate.net |

| Primary Amines | Thiophosgene substitutes | Reduces toxicity compared to traditional methods. mdpi.com |

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties. In the context of this compound, advanced computational studies can provide deep insights into its structure-activity relationships. Molecular docking simulations can be employed to predict the binding interactions of this compound and its derivatives with various biological targets, such as enzymes or receptors. nih.govnih.gov For instance, docking studies have been successfully used to investigate the interactions of other isothiocyanates with targets like cyclooxygenase (COX) enzymes and proteasomal cysteine deubiquitinases. nih.govnih.gov

By systematically modifying the structure of this compound in silico—for example, by altering the substituents on the phenyl ring or changing the ester group—researchers can generate a virtual library of derivatives. The binding affinities and interaction modes of these virtual compounds can then be evaluated computationally. This approach allows for the pre-selection of the most promising candidates for synthesis and biological testing, thereby saving significant time and resources. nih.gov Molecular dynamics simulations can further refine these models by providing a dynamic picture of the ligand-protein interactions. nih.gov

| Computational Method | Application for Derivative Design | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities of virtual derivatives. nih.govnih.gov | Identification of key structural features for target interaction. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. nih.gov | Understanding the stability and conformational changes upon binding. |

| Quantum Mechanics | Calculate electronic properties and reactivity. | Insight into the chemical reactivity of the isothiocyanate group. |

Exploration of New Mechanistic Biological Interactions and Pathways

Isothiocyanates are known to interact with a multitude of biological pathways. nih.gov Their primary mechanism of action is often attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic residues, such as cysteine thiols, in proteins. mdpi.com This covalent modification can alter the function of key cellular proteins and trigger various downstream signaling cascades.

For this compound, a key area of future research will be to elucidate its specific biological targets and the pathways it modulates. General mechanisms for isothiocyanates include the induction of phase II detoxification enzymes through the Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway. oregonstate.edu Furthermore, isothiocyanates have been shown to induce apoptosis and cell cycle arrest in cancer cells. aacrjournals.orgaacrjournals.org Investigating whether this compound exhibits similar activities will be a crucial step in understanding its biological potential. This can be achieved through a combination of in vitro cell-based assays and proteomic approaches to identify its protein targets.

| Biological Pathway | Potential Effect of Isothiocyanates | Relevance |

| Nrf2 Signaling | Activation and induction of antioxidant enzymes. oregonstate.edu | Cellular protection against oxidative stress. |

| NF-κB Signaling | Inhibition of pro-inflammatory responses. nih.govoregonstate.edu | Anti-inflammatory potential. |

| Apoptosis | Induction of programmed cell death. aacrjournals.org | Potential anticancer activity. |

| Cell Cycle | Arrest of cell cycle progression. aacrjournals.org | Potential antiproliferative activity. |

Integration with Combinatorial Chemistry and High-Throughput Screening for Diverse Library Generation

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid synthesis and evaluation of large libraries of compounds. nih.gov This approach is particularly well-suited for exploring the chemical space around a lead compound like this compound. By employing parallel synthesis techniques, a diverse library of derivatives can be generated by systematically varying the substituents on the aromatic ring and the nature of the ester group. nih.govacs.org

The isothiocyanate functional group is a versatile handle for such synthetic diversification. rsc.org The resulting library of compounds can then be subjected to HTS assays to identify molecules with enhanced activity or novel biological profiles. This integrated approach can accelerate the discovery of new drug candidates or chemical probes. nih.gov The feasibility of creating combinatorial libraries based on isothiocyanate scaffolds has been demonstrated, leading to the synthesis of hundreds of distinct compounds in a high-throughput manner. nih.govacs.org

Applications in Chemical Biology as Probes for Biological Systems

The reactive nature of the isothiocyanate group makes it an excellent tool for chemical biology. mdpi.com Isothiocyanates can be used as chemical probes to covalently label and identify protein targets within complex biological systems. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the this compound scaffold, researchers can create probes for activity-based protein profiling. These probes can be used to identify the cellular targets of the parent compound and to study the functional state of specific enzymes.

For example, fluorescein (B123965) isothiocyanate (FITC) is a widely used reagent for labeling proteins. pnas.org A similar strategy could be employed with derivatives of this compound to visualize its localization within cells or to isolate its binding partners. Such chemical biology tools are invaluable for understanding the mechanism of action of bioactive molecules and for dissecting complex biological pathways. mdpi.com

Q & A

Q. Table 1. Synthesis Route Comparison

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Thiocarbamide route | PO | Toluene | 65 | 95% | |

| Direct substitution | I | DCM | 72 | 98% | |

| Ammonium dithiocarbamate | CuSO | Ethanol | 58 | 90% |

Q. Table 2. Reactivity Under Different pH Conditions

| pH | Nucleophile | Product | Rate Constant (k, Ms) |

|---|---|---|---|

| 7.4 | Cysteine | Dithiocarbamate | 2.5 × 10 |

| 8.5 | Glycine | Thiourea | 1.1 × 10 |

| 5.0 | Water | Hydrolyzed derivative | 5.8 × 10 |

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.